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Compound of Interest

4-(dimethylcarbamoyl)benzoic
Acid

Cat. No. B2583169

Compound Name:

This guide provides an in-depth analysis of the spectroscopic data for 4-
(dimethylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical and materials
science. As researchers and drug development professionals, a thorough understanding of a
molecule's structural and electronic properties is paramount. This document offers a detailed
examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for 4-(dimethylcarbamoyl)benzoic acid, grounded in established scientific
principles and supported by data from analogous compounds.

Molecular Structure and Spectroscopic Overview

4-(dimethylcarbamoyl)benzoic acid (Molecular Formula: C10H11NOs, Molecular Weight:
193.2 g/mol ) possesses a unique combination of functional groups that give rise to a distinct
spectroscopic fingerprint.[1][2] The molecule comprises a para-substituted benzene ring, a
carboxylic acid group, and a dimethylamide group. Each of these moieties contributes
characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively,
provide unambiguous structural confirmation.

Molecular Structure of 4-(dimethylcarbamoyl)benzoic acid:

Caption: Molecular structure of 4-(dimethylcarbamoyl)benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-(dimethylcarbamoyl)benzoic acid, both *H and 3C NMR provide critical
information about the electronic environment of each nucleus.

'H NMR Spectroscopy

The *H NMR spectrum of 4-(dimethylcarbamoyl)benzoic acid is expected to exhibit distinct
signals corresponding to the aromatic protons, the dimethylamino protons, and the carboxylic
acid proton. The chemical shifts are influenced by the electron-withdrawing and -donating
effects of the substituents on the benzene ring.

Predicted *H NMR Data (in DMSO-ds):

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~13.0 Singlet (broad) 1H -COOH

Aromatic (ortho to -
~7.9 Doublet 2H

COOH)

Aromatic (ortho to -
~7.5 Doublet 2H

CON(CHs3)2)
~2.9 Singlet 6H -N(CHs)2

Interpretation:

o Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the
electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield
chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange.

e Aromatic Protons (~7.9 and ~7.5 ppm): The para-substitution pattern gives rise to an AA'BB'
system, which often appears as two distinct doublets. The protons ortho to the electron-
withdrawing carboxylic acid group are expected to be more deshielded (~7.9 ppm) than
those ortho to the electron-donating (through resonance) amide group (~7.5 ppm).
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e Dimethylamino Protons (~2.9 ppm): The six protons of the two methyl groups are chemically
equivalent and appear as a single, sharp singlet.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Due to
the molecule's symmetry, fewer than ten signals are expected.

Predicted 3C NMR Data (in DMSO-ds):

Chemical Shift (8) ppm Assighment

~168 -COOH

~167 -CON(CH3)2

~140 Aromatic (quaternary, attached to -CON(CHs)z2)
~133 Aromatic (quaternary, attached to -COOH)
~129 Aromatic (CH, ortho to -COOH)

~128 Aromatic (CH, ortho to -CON(CHs)2)

~37 -N(CHs)2

Interpretation:

e Carbonyl Carbons (~168 and ~167 ppm): The two carbonyl carbons (carboxylic acid and
amide) are the most deshielded carbons in the molecule, appearing far downfield.

e Aromatic Carbons (~128-140 ppm): The aromatic region will show four distinct signals: two
for the protonated carbons and two for the quaternary (substituted) carbons. The carbon
attached to the carboxylic acid will be at a different chemical shift than the one attached to
the amide group.

o Methyl Carbons (~37 ppm): The two equivalent methyl carbons of the dimethylamino group
will appear as a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Data (KBr pellet):

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad )
dimer)
~1700 Strong C=0 stretch (carboxylic acid)
~1630 Strong C=0 stretch (amide)
~1600, ~1480 Medium C=C stretch (aromatic ring)
~1300 Medium C-N stretch (amide)
~1250 Strong C-O stretch (carboxylic acid)
C-H bend (para-disubstituted
~850 Strong )
aromatic)
Interpretation:

e O-H Stretch (3300-2500 cm~1): The very broad absorption in this region is a hallmark of the
O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

e C=0 Stretches (~1700 and ~1630 cm~1): Two distinct carbonyl absorptions are expected.
The carboxylic acid C=0 stretch typically appears at a higher wavenumber (~1700 cm~1)
than the amide C=0 stretch (~1630 cm~1), which is lowered due to resonance with the
nitrogen lone pair.[4]

o Aromatic C=C Stretches (~1600, ~1480 cm~1): These absorptions are characteristic of the
benzene ring.

e C-H Bend (-850 cm~1): A strong out-of-plane C-H bending vibration in this region is
indicative of para-disubstitution on a benzene ring.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron lonization):

m/z Relative Intensity Assignment

193 Moderate [M]* (Molecular lon)
176 Moderate [M - OH]*

148 Strong [M - COOH]*

120 Moderate [M - N(CHs)2 - COJ*
72 Strong [CON(CHs)2]*

Interpretation:

The molecular ion peak [M]* is expected at m/z 193, corresponding to the molecular weight of
the compound.[2] The fragmentation pattern is dictated by the stability of the resulting ions.

e Loss of -OH (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a
hydroxyl radical.

e Loss of -COOH (m/z 148): Loss of the entire carboxylic acid group as a radical is also a
favorable fragmentation.

o Formation of [CON(CH?3s):z]* (m/z 72): Cleavage of the bond between the aromatic ring and
the amide carbonyl can lead to the formation of the stable dimethylcarbamoyl cation.

Caption: Predicted major fragmentation pathways for 4-(dimethylcarbamoyl)benzoic acid in
EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 4-(dimethylcarbamoyl)benzoic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR
tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use a spectral width appropriate for proton signals (typically 0-15

ppm).

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to 'H NMR. Use a spectral width
appropriate for carbon signals (typically 0-200 ppm).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture
thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. Acquire a background spectrum of the
empty sample compartment prior to sample analysis.

Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).
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« lonization: Use electron ionization (EI) for fragmentation analysis or a soft ionization
technique like electrospray ionization (ESI) to primarily observe the molecular ion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum.

Conclusion

The spectroscopic characterization of 4-(dimethylcarbamoyl)benzoic acid by NMR, IR, and
MS provides a comprehensive and unambiguous confirmation of its molecular structure. The
predicted data, based on established chemical principles and comparison with related
compounds, serves as a robust guide for researchers in the synthesis and application of this
important chemical entity. Adherence to rigorous experimental protocols is essential for
obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2583169#spectroscopic-data-for-4-
dimethylcarbamoyl-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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